2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide
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Overview
Description
The compound 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring fused with a phenyl group and a triazolopyridine moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones with amines under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation reaction.
Formation of the Triazolopyridine Moiety: This can be achieved through cyclization reactions involving hydrazines and pyridine derivatives.
Coupling Reactions: The final step involves coupling the pyrazine and triazolopyridine moieties through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-pyridyl)acetamide
- 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolyl)acetamide
Uniqueness
2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide: is unique due to the presence of both the triazolopyridine and pyrazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
Molecular Formula |
C20H18N6O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(2-oxo-5-phenylpyrazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H18N6O2/c27-19(21-10-9-18-24-23-17-8-4-5-11-26(17)18)14-25-13-16(22-12-20(25)28)15-6-2-1-3-7-15/h1-8,11-13H,9-10,14H2,(H,21,27) |
InChI Key |
DORUBFWCCLKHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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